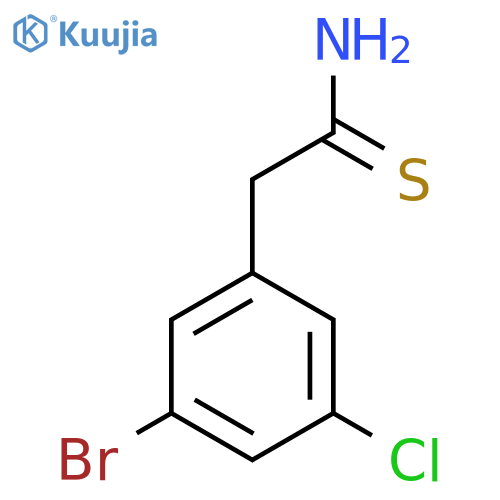

Cas no 2228727-58-8 (2-(3-bromo-5-chlorophenyl)ethanethioamide)

2228727-58-8 structure

商品名:2-(3-bromo-5-chlorophenyl)ethanethioamide

2-(3-bromo-5-chlorophenyl)ethanethioamide 化学的及び物理的性質

名前と識別子

-

- 2-(3-bromo-5-chlorophenyl)ethanethioamide

- EN300-1921347

- 2228727-58-8

-

- インチ: 1S/C8H7BrClNS/c9-6-1-5(3-8(11)12)2-7(10)4-6/h1-2,4H,3H2,(H2,11,12)

- InChIKey: XWGVJDDAINIONP-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC(=CC(=C1)CC(N)=S)Cl

計算された属性

- せいみつぶんしりょう: 262.91711g/mol

- どういたいしつりょう: 262.91711g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 176

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 58.1Ų

2-(3-bromo-5-chlorophenyl)ethanethioamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1921347-2.5g |

2-(3-bromo-5-chlorophenyl)ethanethioamide |

2228727-58-8 | 2.5g |

$1370.0 | 2023-09-17 | ||

| Enamine | EN300-1921347-1g |

2-(3-bromo-5-chlorophenyl)ethanethioamide |

2228727-58-8 | 1g |

$699.0 | 2023-09-17 | ||

| Enamine | EN300-1921347-10g |

2-(3-bromo-5-chlorophenyl)ethanethioamide |

2228727-58-8 | 10g |

$3007.0 | 2023-09-17 | ||

| Enamine | EN300-1921347-0.25g |

2-(3-bromo-5-chlorophenyl)ethanethioamide |

2228727-58-8 | 0.25g |

$642.0 | 2023-09-17 | ||

| Enamine | EN300-1921347-0.05g |

2-(3-bromo-5-chlorophenyl)ethanethioamide |

2228727-58-8 | 0.05g |

$587.0 | 2023-09-17 | ||

| Enamine | EN300-1921347-5.0g |

2-(3-bromo-5-chlorophenyl)ethanethioamide |

2228727-58-8 | 5g |

$2858.0 | 2023-06-01 | ||

| Enamine | EN300-1921347-10.0g |

2-(3-bromo-5-chlorophenyl)ethanethioamide |

2228727-58-8 | 10g |

$4236.0 | 2023-06-01 | ||

| Enamine | EN300-1921347-0.5g |

2-(3-bromo-5-chlorophenyl)ethanethioamide |

2228727-58-8 | 0.5g |

$671.0 | 2023-09-17 | ||

| Enamine | EN300-1921347-0.1g |

2-(3-bromo-5-chlorophenyl)ethanethioamide |

2228727-58-8 | 0.1g |

$615.0 | 2023-09-17 | ||

| Enamine | EN300-1921347-1.0g |

2-(3-bromo-5-chlorophenyl)ethanethioamide |

2228727-58-8 | 1g |

$986.0 | 2023-06-01 |

2-(3-bromo-5-chlorophenyl)ethanethioamide 関連文献

-

A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801

-

Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

-

Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277

-

David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382

2228727-58-8 (2-(3-bromo-5-chlorophenyl)ethanethioamide) 関連製品

- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)

- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)

- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)

- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)

- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)

- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)

- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)

- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)

推奨される供給者

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量